![molecular formula C15H13N5O2S3 B2863121 3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392299-59-1](/img/structure/B2863121.png)
3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
The compound “3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” has a molecular formula of C22H20N6O2S2. It has an average mass of 464.563 Da and a monoisotopic mass of 464.108917 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides were synthesized by reacting with n-alkylbromides in the presence of a base .Molecular Structure Analysis
The thiazole ring is a planar, five-membered ring containing three carbon, one sulfur, and one nitrogen atoms. Its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Antimicrobial and Antifungal Applications
Thiazole derivatives, including our compound of interest, have been studied for their antimicrobial and antifungal properties . They are known to interfere with bacterial cell wall synthesis and fungal cell membrane integrity, making them potential candidates for new drug development.
Antitumor and Cytotoxic Activities
The thiazole ring is a common feature in many antineoplastic drugs . Research has shown that thiazole derivatives can exhibit cytotoxicity against various cancer cell lines, indicating their potential use in cancer therapy .
Neuroprotective Effects
Some thiazole derivatives have shown neuroprotective effects , which could be beneficial in treating neurodegenerative diseases. They may help in the synthesis of neurotransmitters or act as enzyme inhibitors that play a role in neurodegenerative pathways .
Agricultural Chemicals
In agriculture, thiazole compounds are used to create fungicides and biocides . Their ability to inhibit fungal growth makes them valuable in protecting crops from fungal infections .
Industrial Applications
Thiazoles serve as chemical reaction accelerators and are used in the synthesis of dyes and other industrial chemicals. They can improve the efficiency of chemical processes or impart color properties to materials .
Environmental Science
Thiazole derivatives are explored for their role in environmental bioremediation . They could potentially be used to break down environmental pollutants or act as indicators of pollution levels .
Future Directions
properties
IUPAC Name |
3-methyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S3/c1-9-3-2-4-10(7-9)12(22)18-14-19-20-15(25-14)24-8-11(21)17-13-16-5-6-23-13/h2-7H,8H2,1H3,(H,16,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXRDHLDVJRPPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
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